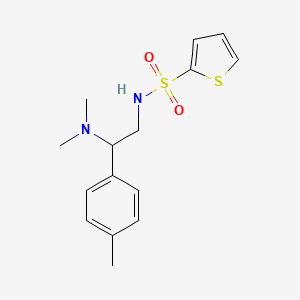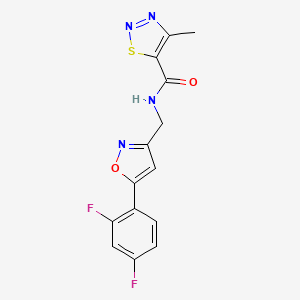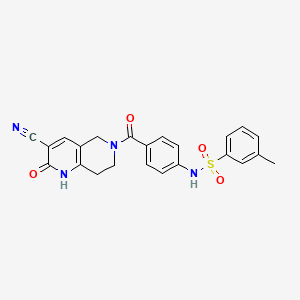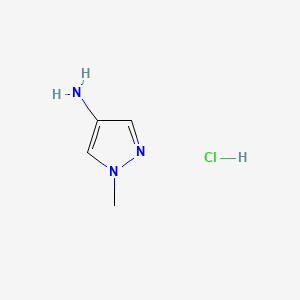![molecular formula C12H12N4O2 B2740605 3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 900137-38-4](/img/structure/B2740605.png)
3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a chemical compound with the molecular formula C12H12N4O2 and a molecular weight of 244.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C12H12N4O2. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. This compound, with a molecular formula of C12H12N4O2, has a molecular weight of 244.25 . Other properties like melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis Protocols and Derivatives
The compound 3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid and its derivatives are synthesized through various protocols, contributing significantly to heterocyclic chemistry. One approach involves the cyclocondensation of certain precursors derived from levulinic acid with amidines to produce new types of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate and its derivatives, showcasing a straightforward protocol that yields these compounds in moderate to good yields. This synthesis underscores the versatility of the starting materials and the efficiency of the synthetic route in producing pyrimidine and pyrimidine-like derivatives, highlighting the compound's role in expanding the library of heterocyclic compounds (Flores et al., 2013).
Antimicrobial Activity
Several derivatives of the compound, particularly those incorporating the antipyrine moiety, have been synthesized and evaluated for their antimicrobial properties. The synthesis of these heterocyclic compounds involves key intermediates that lead to the formation of various derivatives, including pyrazolo[1,5-a]pyrimidines. These compounds have been characterized and tested for their antimicrobial activities, indicating the potential of these derivatives in medicinal chemistry as antimicrobial agents (Bondock et al., 2008).
Insecticidal and Antibacterial Potentials
The synthesis of pyrimidine-linked pyrazole heterocyclic compounds through microwave-assisted cyclocondensation has shown promising results in terms of their insecticidal and antibacterial potentials. These compounds, synthesized from N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide and substituted acid hydrazides, have been evaluated against specific insects and microorganisms, demonstrating their potential use in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Chemical Transformations and Reactivity
The chemical transformations of trisubstituted pyrazolo[3,4-d]pyrimidines, including those with a 3-cyano group, have been extensively studied. These transformations involve the conversion of the cyano group to various functional groups and the replacement of methylmercapto groups, indicating the reactivity and versatility of these compounds in synthetic chemistry. The introduction of a ribose residue in certain positions facilitates further nucleophilic additions, showcasing the compound's utility in nucleoside analog synthesis and its potential applications in drug development (Bulychev et al., 1980).
Propiedades
IUPAC Name |
3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-10(3-4-11(17)18)8(2)16-12(15-7)9(5-13)6-14-16/h6H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFBMCIQKCEFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C#N)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2740522.png)

![11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2740525.png)

![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2740532.png)

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2740534.png)
![(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2740537.png)
![6-Amino-5-(3-chloroanilino)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2740539.png)
![3-(2-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2740540.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2740541.png)

![N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2740544.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2740545.png)